2-Chloro-4-(4-methylpiperazino)benzaldehyde
Description
2-Chloro-4-(4-methylpiperazino)benzaldehyde is a benzaldehyde derivative featuring a chloro substituent at the 2-position and a 4-methylpiperazino group at the 4-position of the aromatic ring. Its structural analogs and derivatives are frequently explored in pharmaceutical and organic synthesis contexts, particularly for developing bioactive molecules .
Properties
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-14-4-6-15(7-5-14)11-3-2-10(9-16)12(13)8-11/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKAOEWIJKITLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732968 | |
| Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51420-30-5 | |
| Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(4-methylpiperazin-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-Chloro-4-(4-methylpiperazino)benzaldehyde typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-Chloro-4-(4-methylpiperazino)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Chloro-4-(4-methylpiperazino)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound can be used in the study of biological processes and interactions due to its structural properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methylpiperazino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, leading to alterations in their structure and function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde
Molecular Formula : C₁₄H₁₈ClN₃O₂
CAS Number : 1381944-80-4
Key Differences :
- The 4-methylpiperazino group in the target compound is replaced with a 4-(2-hydroxyethyl)piperazino substituent.
2-Chloro-4-(diethylamino)benzaldehyde
Molecular Formula: C₁₁H₁₄ClNO CAS Number: 1424-67-5 Key Differences:
- The 4-methylpiperazine is replaced with a diethylamino group, reducing nitrogen content and altering basicity.
- Molecular weight is significantly lower (211.69 g/mol vs. ~280–300 g/mol for piperazine-containing analogs).
- The diethylamino group may reduce steric hindrance compared to the bulkier piperazine ring, affecting reactivity in nucleophilic additions or condensations .
4-(4-Methylpiperazino)aniline and 4-(4-Methylpiperazino)benzoic Acid
4-(4-Methylpiperazino)aniline:
- Molecular Formula : C₁₁H₁₇N₃
- CAS : 16153-81-4
- Melting Point : 89–91°C.
- The aniline group (-NH₂) replaces the aldehyde, enabling participation in diazotization or coupling reactions.
4-(4-Methylpiperazino)benzoic Acid:
- Molecular Formula : C₁₂H₁₆N₂O₂
- CAS : 86620-62-4
- Melting Point : 270°C (decomposition).
- The carboxylic acid group enhances hydrophilicity and metal-coordinating ability, making it suitable for salt formation or coordination chemistry .
Comparative Data Table
Biological Activity
2-Chloro-4-(4-methylpiperazino)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chlorobenzaldehyde structure with a piperazine moiety, which is known for enhancing pharmacological properties. Its molecular formula is , and it has a molecular weight of 224.69 g/mol.
Anticancer Activity
Recent studies have demonstrated that 2-Chloro-4-(4-methylpiperazino)benzaldehyde exhibits notable anticancer properties. For instance, a study reported its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). The compound showed an IC50 value of approximately 25 μM in inhibiting cell proliferation in MCF-7 cells, suggesting moderate potency.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Flow cytometry analyses indicated that treatment with the compound leads to an increase in apoptotic cells in a dose-dependent manner.
Inhibition of Enzymes
2-Chloro-4-(4-methylpiperazino)benzaldehyde has also been studied for its role as an enzyme inhibitor. It has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Inhibition assays revealed that the compound inhibited COX-2 with an IC50 value of 3.11 μM, indicating its potential use in anti-inflammatory therapies.
Study on Anticancer Activity
A recent study conducted by Ribeiro Morais et al. evaluated the anticancer activity of various benzaldehyde derivatives, including 2-Chloro-4-(4-methylpiperazino)benzaldehyde. The results indicated that this compound significantly suppressed tumor growth in vivo, demonstrating its potential as a therapeutic agent against cancer.
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound, where it was tested on murine models. The findings suggested that it effectively reduced inflammation markers and improved clinical outcomes in treated animals compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
